Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate
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Overview
Description
Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate is a complex organic compound with the molecular formula C16H21NO5. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl malonate with aniline derivatives in the presence of a base can lead to the formation of the quinoline ring system. The reaction conditions often involve refluxing in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate is unique due to its specific structural features and the presence of two ester groups, which can influence its reactivity and biological activity. Its versatility in undergoing various chemical reactions and forming diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
131929-07-2 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
diethyl 5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-3-20-14(18)9-8-16-10-6-5-7-11(17)13(10)12(9)15(19)21-4-2/h8,12,16H,3-7H2,1-2H3 |
InChI Key |
LJWHKVWUCQIKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=CNC2=C1C(=O)CCC2)C(=O)OCC |
Origin of Product |
United States |
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